2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease is an efficient way for the treatment of infections caused by this bacterium .
Result of Action
The result of the action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide is the inhibition of the urease enzyme . This leads to a decrease in the pH level, which can inhibit the survival of Helicobacter pylori . Therefore, the compound has potential therapeutic effects against infections caused by this bacterium .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .
Cellular Effects
The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by disrupting DNA replication and inducing apoptosis . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions and reduced tumor growth .
Molecular Mechanism
At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as urease, and inhibits their activity by forming stable complexes . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity and reduces bacterial infections without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity and contribute to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE typically involves multiple steps. One common method includes the following steps:
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group and the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biology: It has shown potential in inhibiting certain enzymes, making it a candidate for further biological studies.
Industry: Thiadiazole derivatives are used in various industrial applications, including as corrosion inhibitors and in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds have similar structures but different substituents on the acetamide group.
1,3,4-thiadiazole derivatives: These include various compounds with different functional groups attached to the thiadiazole ring.
Uniqueness
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE is unique due to its specific combination of the thiadiazole ring and the dimethylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS2/c1-10(2)4(11)3-12-6-9-8-5(7)13-6/h3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOZEOYCVXUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361611 | |
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296879-33-9 | |
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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